molecular formula C8H14ClNS B1439548 Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride CAS No. 1181533-98-1

Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride

Cat. No. B1439548
CAS RN: 1181533-98-1
M. Wt: 191.72 g/mol
InChI Key: HVVFWGFFUWAALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride (MMTHC) is an organic compound that belongs to the family of amines. It is a colorless and odorless solid that is soluble in water, alcohol, and other organic solvents. MMTHC has a wide range of applications in scientific research and is used as a reagent in organic synthesis. It is also known as Methylthiophenethylamine hydrochloride, 2-Thiopheneethanamine hydrochloride, and 2-Thiopheneethylamine hydrochloride.

Scientific Research Applications

  • Synthesis and Characterization:

    • The synthesis and characterization of chiral aminoalkylphenols related to Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride have been studied. An example includes the synthesis of a compound from R-(-)-2-phenylglycine and determining its absolute configuration (Zhang et al., 2006).
  • Genotoxic Impurities Control:

    • Research has been conducted on controlling genotoxic impurities like ethyl chloride and methyl chloride during the preparation of hydrochloride salts of tertiary amines, which could be relevant for compounds like Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride (Yang et al., 2009).
  • Chemical Reactions and Mechanisms:

    • Studies on chemical reactions involving similar compounds have been explored, such as the ring-fission and C-C bond cleavage reactions in compounds like N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine (Jäger et al., 2002).
  • Anticancer Studies:

    • Some studies focus on the synthesis of derivatives with potential biological activities, such as anticancer properties. For example, methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, related to Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride, have been studied for cytotoxicity against various cancer cell lines (Phutdhawong et al., 2019).
  • Dye and Complexation Studies:

    • Research has also been done on the complexation of disperse dyes derived from thiophene, which is a part of the Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride structure. This includes studies on their application properties on various fabrics (Abolude et al., 2021).
  • Synthesis of Intermediates for Pharmaceutical Applications:

    • The synthesis of intermediates for pharmaceutical applications, including antibiotics, is another area of research. An example is the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in antibiotic preparation (Fleck et al., 2003).
  • Learning and Memory Effects in Mice:

    • A study on the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and its effects on learning and memory in mice has been conducted, highlighting the potential neurological applications of related compounds (Jiang Jing-ai, 2006).

properties

IUPAC Name

N-methyl-1-(5-methylthiophen-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS.ClH/c1-6-4-5-8(10-6)7(2)9-3;/h4-5,7,9H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVFWGFFUWAALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride
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Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride

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